1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine
Description
1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine is a substituted imidazole derivative featuring an allyl group at the 1-position, a 2-bromophenyl substituent at the 4-position, and an amine group at the 5-position. Bromine at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions, while the allyl group confers conformational flexibility.
Properties
Molecular Formula |
C12H12BrN3 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C12H12BrN3/c1-2-7-16-8-15-11(12(16)14)9-5-3-4-6-10(9)13/h2-6,8H,1,7,14H2 |
InChI Key |
ROCXXIHTQBTOIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC(=C1N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2-bromophenylboronic acid and an appropriate imidazole derivative.
Allylation: The allyl group can be introduced through a nucleophilic substitution reaction using an allyl halide and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine
- Key Differences : Fluorine replaces bromine at the ortho position, and a methyl group is added at the 2-position of the imidazole.
- Impact: Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter electronic interactions compared to bromine.
(2-Fluoro-5-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
- Key Differences : Incorporates trifluoromethyl and fluorine groups on the phenyl ring and a benzoimidazole-pyridine hybrid structure.
- Impact : Trifluoromethyl groups enhance lipophilicity and metabolic stability, while the extended aromatic system may improve target selectivity .
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine
- Key Differences : Bromine is at the para position instead of ortho, and a methyl group replaces the allyl substituent.
- The methyl group limits conformational flexibility compared to allyl .
Structural Modifications on the Imidazole Core
4,5-Diphenyl-1H-imidazol-2-amine
- Key Differences : Lacks the allyl group and bromophenyl substituent, featuring phenyl groups at both 4- and 5-positions.
5-(4-Methylphenyl)-1H-imidazol-2-amine
- Key Differences : Substitutes bromine with a methyl group at the para position.
- Impact : Methyl groups donate electrons, contrasting with bromine’s electron-withdrawing effect. This alters charge distribution and hydrogen-bonding capabilities .
Biological Activity
1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine is an organic compound characterized by its unique imidazole core, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C13H12BrN3
- Molecular Weight : 276.15 g/mol
- Structural Features : The compound features an imidazole ring substituted with an allyl group and a bromophenyl moiety, which enhances its reactivity and biological interactions.
The biological activity of 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition, which can lead to altered cellular signaling pathways. Specifically, it may inhibit enzyme activities by binding to their active sites, thereby modulating their functions.
Antimicrobial Properties
Research indicates that 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine exhibits significant antimicrobial activity against various pathogens. For instance:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative Bacteria : Demonstrated activity against Klebsiella pneumoniae.
The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential therapeutic agent in treating bacterial infections .
Anticancer Activity
In vitro studies have shown that 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine possesses anticancer properties. It has been tested against various cancer cell lines, revealing the following:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Case Study : A study reported that the compound inhibited the growth of breast cancer cells with an IC50 value indicating significant potency .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Allyl-4-(4-bromophenyl)-2-methyl-1H-imidazol-5-amine | Contains a methyl group instead of hydrogen | Potential variations in biological activity due to methyl substitution |
| 1-Allyl-4-(3-bromophenyl)-1H-imidazol-5-amine | Bromine located at the meta position | May exhibit different reactivity compared to para-substituted analogues |
| 2-Hydroxy-5-nitrobenzyl bromide | Different functional groups (hydroxy and nitro) | Unique reactivity due to hydroxyl and nitro groups |
This table highlights how variations in substituents can influence both chemical behavior and biological activity.
Case Studies
Several studies have investigated the biological activities of 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine:
- Antimicrobial Study : A recent study evaluated the compound's efficacy against MRSA, demonstrating a significant reduction in bacterial viability at low concentrations .
- Cancer Cell Line Analysis : In vitro assays on breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell proliferation and increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
